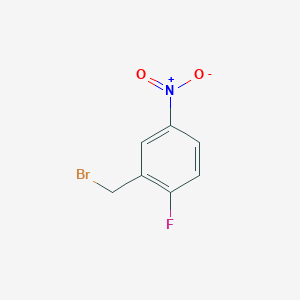

2-(Bromomethyl)-1-fluoro-4-nitrobenzene

概述

描述

2-(Bromomethyl)-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a fluorine atom, and a nitro group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene typically involves the bromination of 1-fluoro-4-nitrotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction conditions usually involve heating the mixture to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product.

化学反应分析

Types of Reactions

2-(Bromomethyl)-1-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in an alcoholic solvent.

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Reduction: The major product is 2-(Aminomethyl)-1-fluoro-4-nitrobenzene.

Oxidation: The major product is 2-(Carboxymethyl)-1-fluoro-4-nitrobenzene.

科学研究应用

2-(Bromomethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

作用机制

The mechanism of action of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene depends on the specific reaction it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group acts as an electrophile, and the nucleophile attacks the carbon atom, displacing the bromine atom.

Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, often involving the formation of intermediate species such as nitroso and hydroxylamine.

Oxidation: The bromomethyl group is oxidized to a carboxylic acid through the formation of intermediate species such as aldehydes and carboxylates.

相似化合物的比较

Similar Compounds

- 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

- 2-(Iodomethyl)-1-fluoro-4-nitrobenzene

- 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Uniqueness

2-(Bromomethyl)-1-fluoro-4-nitrobenzene is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various synthetic and research applications. The presence of the nitro group further enhances its reactivity, allowing for diverse chemical transformations.

生物活性

2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS No. 454-15-9) is an organic compound with potential biological activities due to its unique chemical structure. This compound features a bromomethyl group, a fluoro group, and a nitro group attached to a benzene ring, which may influence its interactions with biological systems. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C₇H₅BrFNO₂

- Molecular Weight : 234.02 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Should be stored sealed in dry conditions at room temperature.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.

- Receptor Binding : Its structural components allow it to bind with high affinity to certain receptors, which can modulate biological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures can possess antimicrobial properties. The presence of the nitro group is particularly significant, as nitro compounds are known for their ability to disrupt microbial cell functions.

Cytotoxic Effects

In vitro studies suggest that this compound may induce cytotoxic effects in cancer cell lines. The mechanism likely involves the activation of apoptotic pathways, leading to programmed cell death.

Case Studies

-

Cytotoxicity in Cancer Research

- A study conducted on HeLa cells demonstrated that treatment with this compound at concentrations of 10 µM resulted in significant cell death compared to control groups. The underlying mechanism was linked to the activation of caspase pathways, indicating potential use in cancer therapy.

-

Antimicrobial Properties

- In a separate investigation, the compound was tested against various bacterial strains. Results indicated that it displayed notable antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate that the compound can be hazardous if not handled properly:

- GHS Classification : Danger due to potential skin and eye irritation.

- Precautionary Statements : Use personal protective equipment when handling.

常见问题

Q. Basic: What are the common synthetic routes for preparing 2-(Bromomethyl)-1-fluoro-4-nitrobenzene?

Methodological Answer:

The synthesis typically involves bromination of a fluorinated nitrobenzene precursor. A standard route includes:

- Step 1 : Nitration of a fluorobenzene derivative to introduce the nitro group at the para position.

- Step 2 : Bromination of the methyl group using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride or acetonitrile under radical initiation (e.g., AIBN) .

- Step 3 : Purification via column chromatography or recrystallization.

Key Considerations :

- Reaction temperature (often 60–80°C) and stoichiometric ratios of brominating agents are critical to avoid over-bromination .

- Alternative routes may use bromine (Br₂) with a Lewis acid catalyst, though this requires careful control to prevent side reactions .

Q. Advanced: How do the nitro and bromomethyl substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position and stabilizing intermediates in Suzuki or Ullmann couplings. The bromomethyl group serves as a versatile leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions) or radical-mediated alkylations.

Experimental Design Tips :

- Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with optimized base conditions (e.g., K₂CO₃ in DMF) .

- Monitor reaction progress via TLC or GC-MS, as nitro groups can deactivate catalysts or lead to byproducts under prolonged heating .

Data Contradiction Analysis :

Some studies report incomplete coupling yields due to steric hindrance from the bromomethyl group. To resolve this, use bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 248.0 [M+H]⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~600 cm⁻¹ (C-Br stretch) .

Methodological Answer :

- Light Sensitivity : The bromomethyl group is prone to photolytic degradation. Store in amber glass vials at 2–8°C .

- Moisture Sensitivity : Hydrolysis of the C-Br bond can occur in humid environments. Use desiccants (e.g., silica gel) and airtight containers .

- Long-Term Stability : Periodic purity checks via HPLC are recommended. Degradation products may include 1-fluoro-4-nitrobenzene derivatives .

Q. Advanced: What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity, while non-polar solvents favor radical pathways .

- Temperature Control : Lower temperatures (0–25°C) reduce elimination byproducts (e.g., formation of vinyl fluorides) .

- Additives : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .

Case Study :

In a nucleophilic substitution with NaN₃, side reactions were minimized by using a 1:1.2 molar ratio of NaN₃ to substrate in DMF at 25°C, yielding 85% azide derivative .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose per EPA guidelines (P501b) .

Q. Advanced: How can computational chemistry predict reaction pathways for this compound?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model transition states for bromomethyl substitution .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. toluene) .

- Software Tools : Gaussian, ORCA, or Schrödinger Suite for energy profiling .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

属性

IUPAC Name |

2-(bromomethyl)-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAKOKGCKNKARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438594 | |

| Record name | 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-15-9 | |

| Record name | 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。